

In Vivo Showdown: Mcl-1-Selective BH3 Mimetics Versus a Wider Field

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Compound of Interest

Compound Name: Noxa A BH3

Cat. No.: B12372238

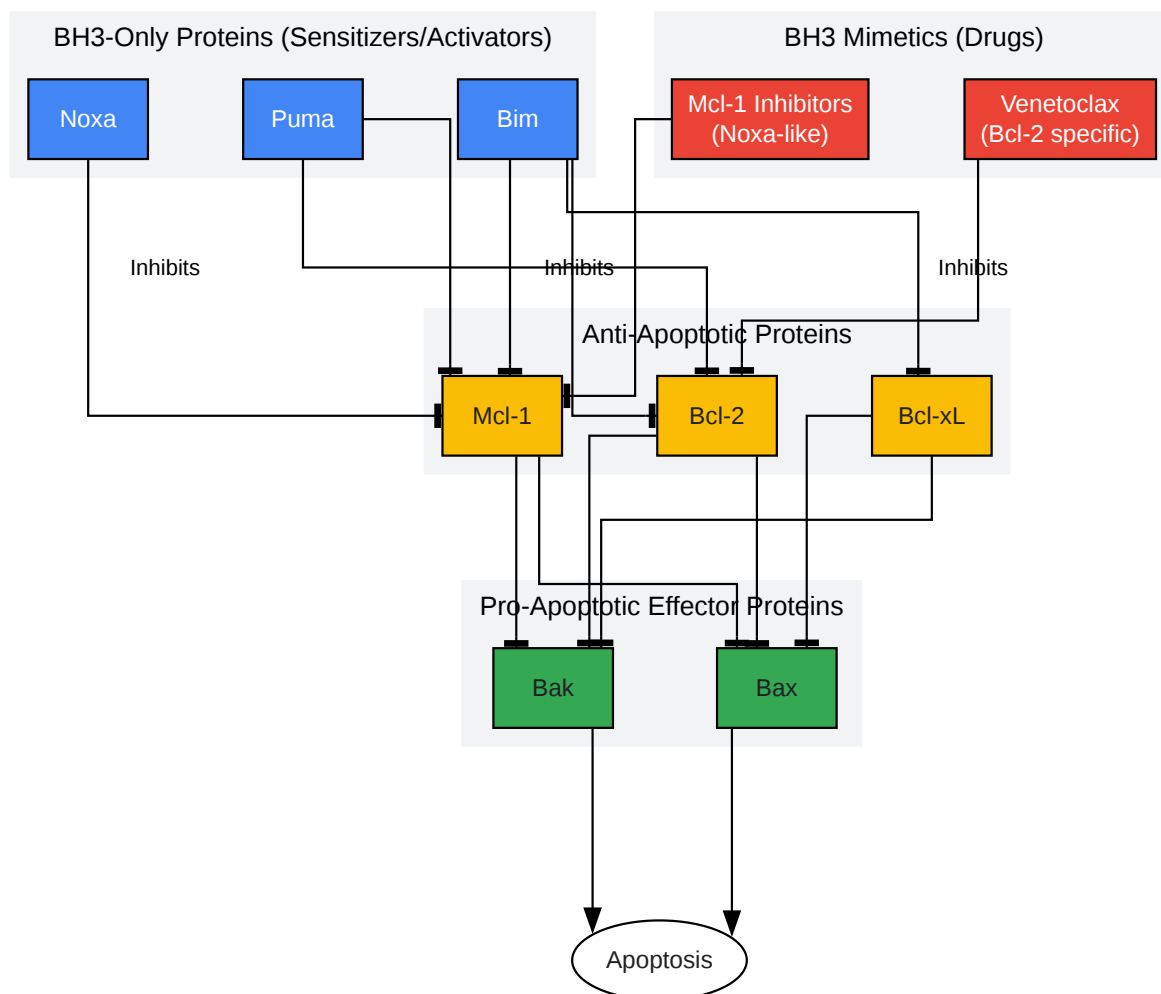
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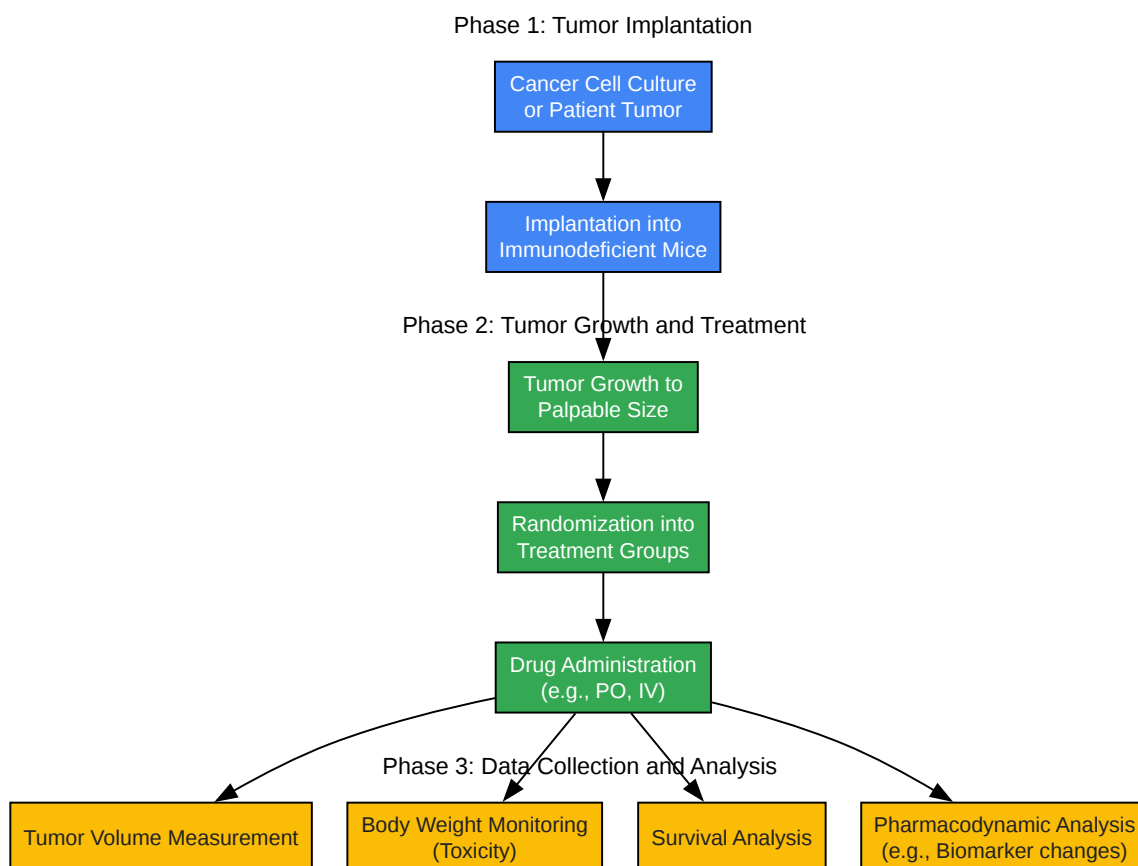
A Comparative Guide to the Preclinical Performance of Noxa-like BH3 Mimetics and Other Apoptosis Inducers

In the landscape of targeted cancer therapy, BH3 mimetics have emerged as a promising class of drugs that restore the natural process of programmed cell death, or apoptosis. These agents function by inhibiting anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. Among these, Myeloid Cell Leukemia 1 (Mcl-1) is a critical survival factor for many cancers and a key mechanism of resistance to other therapies. The pro-apoptotic protein Noxa is a natural antagonist of Mcl-1. Consequently, BH3 mimetics that selectively target Mcl-1 can be considered "Noxa-like" in their mechanism of action. This guide provides an in vivo comparison of these Mcl-1 selective inhibitors with other BH3 mimetics, supported by preclinical experimental data.

Targeting Apoptosis: The Role of BH3 Mimetics

The intrinsic pathway of apoptosis is regulated by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Cancer cells often hijack this system by overexpressing anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 to ensure their survival. BH3 mimetics are designed to mimic the action of pro-apoptotic "BH3-only" proteins, such as Bim, Puma, and Noxa, to inhibit these survival proteins and trigger cancer cell death.





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